2-Fluoro-5-(methylsulfonyl)phenylboronic acid
CAS No.: 1313617-71-8
Cat. No.: VC3414686
Molecular Formula: C7H8BFO4S
Molecular Weight: 218.02 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1313617-71-8 |
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Molecular Formula | C7H8BFO4S |
Molecular Weight | 218.02 g/mol |
IUPAC Name | (2-fluoro-5-methylsulfonylphenyl)boronic acid |
Standard InChI | InChI=1S/C7H8BFO4S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3 |
Standard InChI Key | QXRAJFIMZXAINO-UHFFFAOYSA-N |
SMILES | B(C1=C(C=CC(=C1)S(=O)(=O)C)F)(O)O |
Canonical SMILES | B(C1=C(C=CC(=C1)S(=O)(=O)C)F)(O)O |
Introduction
Chemical Structure and Properties
Structural Characteristics
2-Fluoro-5-(methylsulfonyl)phenylboronic acid features a phenyl ring with three key substituents:
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A boronic acid group (B(OH)₂) at position 1
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A fluorine atom at position 2
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A methylsulfonyl group (SO₂CH₃) at position 5
This arrangement creates a molecule with distinct electronic properties due to the electron-withdrawing effects of both the fluorine and the methylsulfonyl groups .
Physical and Chemical Properties
Table 1: Physical and Chemical Properties of 2-Fluoro-5-(methylsulfonyl)phenylboronic acid
Property | Value |
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Molecular Formula | C₇H₈BFO₄S |
Molecular Weight | 218.02 g/mol |
Physical Form | Solid |
CAS Number | 1313617-71-8 |
InChI | InChI=1S/C7H8BFO4S/c1-14(12,13)5-2-3-7(9)6(4-5)8(10)11/h2-4,10-11H,1H3 |
InChIKey | QXRAJFIMZXAINO-UHFFFAOYSA-N |
SMILES | B(C1=C(C=CC(=C1)S(=O)(=O)C)F)(O)O |
Storage Conditions | Inert atmosphere, 2-8°C (recommended) |
The compound typically exists as a white to off-white solid at room temperature. The presence of the boronic acid group (B(OH)₂) gives the molecule Lewis acidic properties, allowing it to form coordination complexes with Lewis bases. The compound is also capable of forming hydrogen bonds through its hydroxyl groups .
Synthesis and Preparation
Related Derivatives
A structurally related derivative of significant interest is the pinacol ester of 2-Fluoro-5-(methylsulfonyl)phenylboronic acid (CAS: 1627596-00-2). This derivative features the same core structure but with the boronic acid protected as a cyclic ester with pinacol. This modification enhances stability and solubility in organic solvents, making it particularly useful in cross-coupling reactions .
Analytical Methods
Spectroscopic Characterization
The characterization of 2-Fluoro-5-(methylsulfonyl)phenylboronic acid typically involves a combination of spectroscopic techniques:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR reveals characteristic signals for the aromatic protons, the methyl group of the methylsulfonyl moiety, and the exchangeable protons of the boronic acid group.
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¹⁹F NMR provides information on the fluorine environment.
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¹¹B NMR confirms the presence and environment of the boron atom.
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Infrared (IR) Spectroscopy:
Parameter | Value |
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Ionization Mode | Negative ion mode |
Acquisition Method | Multiple reaction monitoring (MRM) |
Mobile Phase | Water and acetonitrile |
Run Time | Approximately 7 minutes |
Expected LLOQ | 2-10 pg/mL (for similar boronic acids) |
Precision (RSD) | < 3% |
These parameters would likely require optimization for the specific analysis of 2-Fluoro-5-(methylsulfonyl)phenylboronic acid .
Applications in Organic Synthesis
Suzuki-Miyaura Cross-Coupling Reactions
The primary application of 2-Fluoro-5-(methylsulfonyl)phenylboronic acid is in Suzuki-Miyaura cross-coupling reactions, where it serves as a key reagent for the formation of carbon-carbon bonds. This palladium-catalyzed reaction allows for the coupling of the arylboronic acid with various aryl halides or triflates to form biaryl compounds.
The unique substituent pattern of 2-Fluoro-5-(methylsulfonyl)phenylboronic acid offers several advantages in these reactions:
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The fluorine at position 2 modifies the electronic properties of the aromatic ring, potentially influencing the rate and selectivity of the coupling reaction.
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The methylsulfonyl group at position 5 can serve as a handle for further functionalization or provide specific properties to the final coupled product.
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The combined effect of these electron-withdrawing groups alters the reactivity of the boronic acid, potentially making it more resistant to protodeboronation under basic conditions .
Building Block in Medicinal Chemistry
This boronic acid serves as a valuable building block in medicinal chemistry for the construction of molecules with specific electronic and steric properties. The fluorine and methylsulfonyl substituents each contribute distinct characteristics to the final products:
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The fluorine atom can enhance metabolic stability, influence lipophilicity, and modulate the binding affinity to biological targets.
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The methylsulfonyl group can participate in hydrogen bonding, contribute to aqueous solubility, and influence the distribution of electron density within the molecule .
Pharmaceutical and Biomedical Applications
Parameter | Specification |
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Purity | ≥95% to 98% |
MDL Number | MFCD23380850 |
Appearance | White to off-white solid |
Recommended Storage | Inert atmosphere, 2-8°C |
Common Package Sizes | 500 mg, 1 g |
Application | Research use only |
The compound is also available in its protected form as the pinacol ester, which offers enhanced stability for certain applications .
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